13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide
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Overview
Description
13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide: is a complex organic compound characterized by its unique tricyclic structure and the presence of fluorine, sulfonamide, and triazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and nitriles under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Dimethylation: The final step involves the dimethylation of the nitrogen atoms using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to ring-opening or hydrogenation.
Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced triazine derivatives or ring-opened products.
Substitution: Substituted derivatives with new functional groups replacing the fluorine or sulfonamide groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine
In medicine, the compound may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The sulfonamide group can act as a hydrogen bond acceptor, further stabilizing the interaction with the target. The triazine ring can participate in π-π stacking interactions, contributing to the overall binding strength.
Comparison with Similar Compounds
Similar Compounds
- 13-chloro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide
- 13-bromo-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide
- 13-iodo-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide
Uniqueness
The presence of the fluorine atom in 13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it distinct from its halogenated analogs, which may not exhibit the same level of activity or stability.
Properties
IUPAC Name |
13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c1-16(2)22(20,21)17-6-5-11-10(8-17)13(19)18-7-9(14)3-4-12(18)15-11/h3-4,7H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAKRGXJOXTNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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